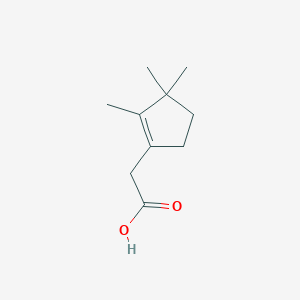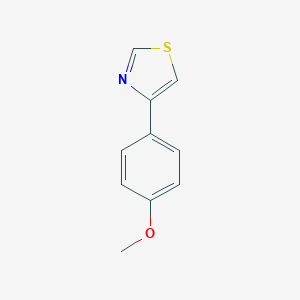
1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl-
Übersicht
Beschreibung
1-Cyclopentene-1-acetic acid, 2,3,3-trimethyl- is a chemical compound commonly known as TMA. It is a bicyclic compound that belongs to the family of cyclopentenones. TMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
TMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMA has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, TMA has been shown to exhibit herbicidal properties and has been studied for its potential use as a natural pesticide. In materials science, TMA has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of TMA is not fully understood. However, studies have shown that it may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. TMA has also been shown to interact with metal ions, which may play a role in its anti-cancer and drug delivery properties.
Biochemical and Physiological Effects:
TMA has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to exhibit herbicidal properties in plant systems. In addition, TMA has been shown to form stable complexes with metal ions, which may play a role in its drug delivery properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TMA is its potential use as a building block for the synthesis of novel materials with unique properties. TMA is also relatively easy to synthesize and purify. However, one of the limitations of TMA is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TMA. One potential direction is the further exploration of its anti-inflammatory and anti-cancer properties, particularly in the context of drug development. Another potential direction is the investigation of its potential use as a natural pesticide in agriculture. In addition, the synthesis of novel materials using TMA as a building block is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of TMA and its interactions with metal ions.
Eigenschaften
CAS-Nummer |
1727-75-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(2,3,3-trimethylcyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C10H16O2/c1-7-8(6-9(11)12)4-5-10(7,2)3/h4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
RYUSIXWROTZULH-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC(=O)O |
Kanonische SMILES |
CC1=C(CCC1(C)C)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)




